molecular formula C8H7ClN2 B1268737 2-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9

2-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No. B1268737
Key on ui cas rn: 57892-76-9
M. Wt: 166.61 g/mol
InChI Key: LBCREEUWXFNSAC-UHFFFAOYSA-N
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Patent
US06924300B2

Procedure details

A mixture of 2-aminopyridine (12.5 g), 1,3-dichloro-2-propanone (17.7 g) and acetonitrile (100 ml) was heated under reflux for 2 hours and concentrated. An aqueous saturated solution of sodium bicarbonate was added to the residue and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain crystals from an ethyl acetate-hexane (3:2, v/v)-eluted fraction. Recrystallization from ethyl acetate-hexane gave 2-chloromethylimidazo[1,2-a]pyridine (7.52 g, yield 34%) as pale-yellow crystals. m.p. 93-94° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:8][CH2:9][C:10](=O)[CH2:11]Cl>C(#N)C>[Cl:8][CH2:9][C:10]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]2[CH:11]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
17.7 g
Type
reactant
Smiles
ClCC(CCl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
An aqueous saturated solution of sodium bicarbonate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain crystals from an ethyl acetate-hexane (3:2, v/v)-eluted fraction
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.52 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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